2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of multiple methyl groups and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide typically involves multiple steps. The starting materials include 2,4,5-trimethylphenol and piperazine. The synthesis process can be summarized as follows:
Formation of 2,4,5-trimethylphenylsulfonyl chloride: This is achieved by reacting 2,4,5-trimethylphenol with chlorosulfonic acid under controlled conditions.
Reaction with piperazine: The 2,4,5-trimethylphenylsulfonyl chloride is then reacted with piperazine to form the intermediate compound.
Final coupling: The intermediate is further reacted with 2,4,5-trimethylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperazine ring can act as a binding site, facilitating the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethylphenol: A simpler compound with similar methyl group substitutions.
2,4,5-trimethylthiazole: Contains a thiazole ring instead of a piperazine ring.
2,4,5-trimethylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S2/c1-17-13-21(5)23(15-19(17)3)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-16-20(4)18(2)14-22(24)6/h13-16,25H,7-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSZCUABOCZGQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.